In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde
In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde
CAS Number: 54221-96-4
This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
6-Methoxypyridine-2-carbaldehyde, also known as 2-Formyl-6-methoxypyridine, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] Its unique structure, featuring both an aldehyde and a methoxy group on the pyridine ring, makes it a valuable intermediate in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Methoxypyridine-2-carbaldehyde.
| Property | Value | Reference |
| CAS Number | 54221-96-4 | [1][2] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | Clear yellow to orange to brown liquid | [1] |
| Boiling Point | 103-104 °C at 20 mmHg | |
| Density | 1.140 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5280-1.5340 | [1] |
| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(C=O)=N1 | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (highly deshielded), the methoxy group protons, and the protons on the pyridine ring. The coupling patterns of the aromatic protons would be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the pyridine ring.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹). Bands corresponding to C-O stretching of the methoxy group and C=N and C=C stretching of the pyridine ring will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group or the methoxy group.
Synthesis and Reactivity
Synthetic Approach
The synthesis of 6-Methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. A common strategy involves the oxidation of the corresponding alcohol, (6-methoxypyridin-2-yl)methanol. Another approach is the formylation of a suitable 6-methoxypyridine precursor.
A general experimental workflow for the synthesis of pyridine aldehydes involves the palladium-catalyzed formylation of aryl halides using a hydride donor.
Key Reactions
The aldehyde functional group in 6-Methoxypyridine-2-carbaldehyde is highly reactive and participates in a variety of chemical transformations, including:
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Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted aminomethylpyridines.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
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Condensation Reactions: Aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.
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Oxidation: Conversion to the corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid.
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Reduction: Conversion to the corresponding alcohol, (6-methoxypyridin-2-yl)methanol.
Applications in Research and Drug Development
6-Methoxypyridine-2-carbaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.
Synthesis of Thiosemicarbazone Derivatives
A significant application of this compound is in the synthesis of thiosemicarbazone derivatives. These derivatives have been investigated for their potential as anti-tumor agents. The general synthetic scheme involves the condensation of 6-Methoxypyridine-2-carbaldehyde with a substituted thiosemicarbazide.
Role in Signaling Pathways
While 6-Methoxypyridine-2-carbaldehyde itself is not directly implicated in specific signaling pathways, its derivatives, such as the aforementioned thiosemicarbazones, can exert their biological effects by modulating various cellular processes. For instance, some thiosemicarbazones are known to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis in cancer cells. The broader context of pyridine-containing compounds in drug development includes their role as inhibitors of enzymes like HMG-CoA reductase.[3]
Experimental Protocols
General Protocol for the Synthesis of Pyridine-2-carbaldehyde Derivatives
The following is a general procedure for the palladium-catalyzed formylation of an aryl halide, which can be adapted for the synthesis of 6-Methoxypyridine-2-carbaldehyde from 2-halo-6-methoxypyridine.
Materials:
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Aryl halide (e.g., 2-Bromo-6-methoxypyridine) (1.0 equiv)
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tert-Butyl isocyanide (1.2 equiv)
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Sodium formate (2.0 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (0.045 equiv)
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1,2-Bis(diphenylphosphino)ethane (dppe) (0.09 equiv)
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Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
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To a sealed tube, add the aryl halide, tert-butyl isocyanide, sodium formate, Pd(OAc)₂, and dppe.
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Add anhydrous DMSO to the mixture.
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Stir the mixture at 120 °C under a nitrogen atmosphere.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
General Protocol for the Synthesis of Thiosemicarbazone Derivatives
Materials:
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6-Methoxypyridine-2-carbaldehyde (1.0 equiv)
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Substituted thiosemicarbazide (1.0 equiv)
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Ethanol
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Catalytic amount of acetic acid
Procedure:
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Dissolve 6-Methoxypyridine-2-carbaldehyde in ethanol in a round-bottom flask.
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Add a solution of the substituted thiosemicarbazide in ethanol to the flask.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Safety Information
6-Methoxypyridine-2-carbaldehyde is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause an allergic skin reaction.
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May cause respiratory irritation.
Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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If swallowed, call a poison center or doctor if you feel unwell.
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If on skin, wash with plenty of soap and water.
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If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This technical guide is intended for informational purposes for qualified individuals and should not be used as a substitute for professional judgment and expertise. Always follow appropriate laboratory safety protocols.
